Benzo(b)naphtho(2,3-d)thiophene, 2-methyl-

Description

Significance of Sulfur Heterocycles in Advanced Chemical Research

Sulfur-containing heterocyclic compounds are fundamental building blocks in a multitude of scientific disciplines. Their presence in pharmaceuticals, agrochemicals, and organic electronic materials underscores their importance. The incorporation of a sulfur atom into a polycyclic aromatic framework can significantly influence the molecule's electronic properties, often leading to enhanced charge transport capabilities, which are highly sought after in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

In the realm of geochemistry, PASHs, including derivatives of benzothiophene (B83047), dibenzothiophene, and benzonaphthothiophene, serve as crucial molecular markers in crude oils and source rocks. Their high thermal stability and resistance to degradation make them reliable indicators for assessing the thermal maturity, migration pathways, and biodegradation levels of petroleum resources. The specific distribution patterns of PASH isomers can provide a chemical fingerprint, aiding in oil-spill source identification and environmental forensic studies.

Overview of the Benzo[b]naphthothiophene Core Structure

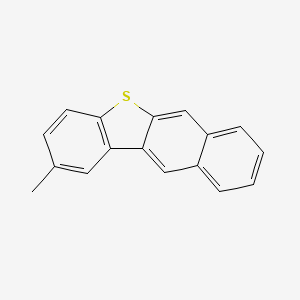

The Benzo[b]naphthothiophene scaffold is a tetracyclic aromatic system composed of a benzene (B151609) ring and a naphthalene (B1677914) ring fused to a central thiophene (B33073) ring. The nomenclature [b] and [2,3-d] specifies the fusion pattern of the heterocyclic and aromatic rings. The parent compound, Benzo[b]naphtho[2,3-d]thiophene (B1196943), is an almost white solid with the chemical formula C₁₆H₁₀S. nih.gov

The arrangement of the fused rings in the Benzo[b]naphthothiophene core results in a planar, electron-rich structure. This extended π-conjugation is responsible for the characteristic photophysical and electronic properties of these molecules. Several isomers of Benzo[b]naphthothiophene exist, differing in the fusion points of the benzene and naphthalene rings to the thiophene core. These structural variations can lead to distinct chemical and physical properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₀S |

| Molecular Weight | 234.32 g/mol |

| Appearance | Almost white solid nih.gov |

| CAS Number | 243-46-9 |

Research Context of Substituted Benzo[b]naphthothiophenes, with Emphasis on Methylated Derivatives

The substitution of hydrogen atoms on the Benzo[b]naphthothiophene framework with various functional groups, particularly methyl groups, is a key strategy for fine-tuning the molecule's properties. Methylation can impact solubility, solid-state packing, and electronic energy levels, thereby influencing the material's performance in electronic devices.

Research into methylated Benzo[b]naphthothiophenes has been driven by the need for novel organic materials with tailored characteristics. For instance, the strategic placement of methyl groups can disrupt intermolecular interactions, leading to changes in the material's morphology and charge mobility. A notable early contribution to this area is the work by Campaigne, Ashby, and Osborn, who investigated the synthesis of several methyl-substituted benzo[b]naphtho[2,3-d]thiophenes. documentsdelivered.com

The analytical identification and differentiation of various methylated isomers are of significant interest, particularly in geochemical studies where isomer ratios can provide detailed information about the origin and history of fossil fuels. Mass spectrometry is a key analytical tool for characterizing these compounds. For example, the mass spectrum of 7-methyl-benzo[b]naphtho[2,3-d]thiophene shows a molecular ion peak corresponding to its molecular weight of 248.342 g/mol . nist.gov Similarly, the 6-methyl and 8-methyl isomers also exhibit this characteristic molecular weight. nist.govnist.gov While specific research findings on the 2-methyl isomer are less documented in readily available literature, its study falls within this broader context of understanding how methyl substitution impacts the fundamental properties of the Benzo[b]naphthothiophene system.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 6-Methyl-benzo[b]naphtho[2,3-d]thiophene | C₁₇H₁₂S | 248.342 | 24360-63-2 nist.gov |

| 7-Methyl-benzo[b]naphtho[2,3-d]thiophene | C₁₇H₁₂S | 248.342 | 24964-09-8 nist.gov |

| 8-Methyl-benzo[b]naphtho[2,3-d]thiophene | C₁₇H₁₂S | 248.342 | 24964-07-6 nist.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

83656-84-2 |

|---|---|

Molecular Formula |

C17H12S |

Molecular Weight |

248.3 g/mol |

IUPAC Name |

2-methylnaphtho[2,3-b][1]benzothiole |

InChI |

InChI=1S/C17H12S/c1-11-6-7-16-14(8-11)15-9-12-4-2-3-5-13(12)10-17(15)18-16/h2-10H,1H3 |

InChI Key |

LJJIWDOMGATCMS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)SC3=CC4=CC=CC=C4C=C32 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Benzo B Naphthothiophenes

Strategic Approaches for Constructing the Benzo[b]naphthothiophene Skeleton

The synthesis of the benzo[b]naphthothiophene core is a significant challenge in heterocyclic chemistry. Researchers have developed several strategic approaches, including palladium-mediated cyclizations, photocyclization reactions, and Stille coupling, to create this valuable thiophene-fused polycyclic aromatic hydrocarbon.

Palladium-Mediated Cyclization Reactions

Palladium catalysis is a powerful tool for the formation of carbon-carbon bonds, and it has been effectively used in the annulation reactions required to construct the benzo[b]naphthothiophene skeleton. clockss.org This approach often involves the intramolecular cyclization of appropriately substituted precursors.

An efficient method for synthesizing the benzo[b]naphtho[2,3-d]thiophene-6,11-dione core involves the palladium(II)-mediated oxidative cyclization of 3-arylthio-1,4-naphthoquinones. clockss.orgresearchgate.net This reaction provides a direct route to the quinone derivatives of the target heterocyclic system.

The synthesis of 2-methyl-benzo[b]naphtho[2,3-d]thiophene-6,11-dione serves as a prime example of this methodology. clockss.org The process begins with the synthesis of the precursor, 3-(4-methylphenylthio)-1,4-naphthoquinone. This intermediate is then treated with a stoichiometric amount of palladium(II) acetate (B1210297) in refluxing acetic acid under an argon atmosphere. clockss.org The reaction proceeds for approximately 40 hours to yield the desired cyclized product. clockss.org The purity of the acetic acid solvent has been noted as a critical factor for the success of this cyclization, although the precise reason remains unclear. clockss.org Solvents such as ethanol (B145695) and tetrahydrofuran (B95107) (THF) were found to be ineffective for this transformation. clockss.org

This two-step synthesis is generally more favorable for achieving the cyclized product than a one-pot approach, which can lead to a mixture of intra- and intermolecular coupling products. clockss.org

Table 1: Palladium-Mediated Synthesis of 2-Methyl-benzo[b]naphtho[2,3-d]thiophene-6,11-dione clockss.org

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 1,4-Naphthoquinone, 4-Methylthiophenol | Palladium(II) acetate, 95% Ethanol, room temperature | 3-(4-Methylphenylthio)-1,4-naphthoquinone |

| 2 | 3-(4-Methylphenylthio)-1,4-naphthoquinone | Palladium(II) acetate, Acetic Acid, reflux, 40h, Argon atm. | 2-Methyl-benzo[b]naphtho[2,3-d]thiophene-6,11-dione |

The mechanism of palladium-catalyzed annulation to form benzo[b]naphthothiophenes and related structures generally involves a sequence of well-established organometallic transformations. nih.govnih.gov While the precise mechanism for the oxidative cyclization of 3-arylthio-1,4-naphthoquinones is not fully detailed in the literature, it is proposed to proceed through an intramolecular electrophilic arylthiolation pathway. nih.gov

The process likely involves the coordination of the palladium(II) catalyst to the sulfur atom of the arylthio-naphthoquinone precursor. This is followed by an intramolecular C-H activation of the ortho-position on the pendant aryl ring, leading to the formation of a palladacycle intermediate. nih.gov Subsequent reductive elimination from this intermediate would then forge the new carbon-carbon bond, resulting in the cyclized product and a reduced palladium(0) species. The stoichiometric amount of palladium(II) acetate acts as both the catalyst and the oxidant, being regenerated in the catalytic cycle by an external oxidant or consumed in the stoichiometric reaction. clockss.orgnih.gov In related palladium-catalyzed annulations, the process involves a cascade of coordination, nucleophilic addition, and reductive elimination steps. nih.gov

Photocyclization Methods for Benzo[b]naphthothiophene Isomers

Photocyclization is a powerful synthetic strategy that utilizes light to induce intramolecular cyclization reactions, often forming complex polycyclic aromatic systems. This method is particularly useful for synthesizing specific isomers of benzo[b]naphthothiophenes that may be difficult to access through other routes. The generally accepted mechanism for the photocyclization of styrylthiophenes involves a rapid Z-E (cis-trans) isomerization, followed by a photochemical electrocyclic reaction to form a transient dihydronaphthothiophene intermediate. acs.org This intermediate is then dehydrogenated by an oxidizing agent, such as iodine, to yield the final aromatic naphthothiophene product. acs.orgnih.gov

The synthesis of various monomethyl isomers of benzo[b]naphthothiophenes has been successfully achieved through the photocyclization of the corresponding methylated 3-styrylbenzo[b]thiophenes. capes.gov.br For instance, isomers such as 1-, 3-, 4-, and 5-methylbenzo[b]naphtho[2,1-d]thiophene are prepared by irradiating the respective methylated 3-styrylbenzo[b]thiophenes. capes.gov.br These styryl precursors are typically synthesized via the Wadsworth-Emmons reaction between diethyl benzo[b]thenylphosphonate and the appropriate tolualdehyde (o-, m-, or p-tolualdehyde) or acetophenone. capes.gov.br

In a typical preparative photocyclization, a solution of the styrylbenzo[b]thiophene isomer in a solvent like toluene (B28343), with a catalytic amount of iodine, is irradiated with UV light (e.g., at 365 nm) in a photochemical reactor. nih.gov The reaction is monitored until completion, which can take several hours, to afford the desired naphthothiophene product in good yields. nih.gov

Table 2: Representative Photocyclization of a Styryl-Thiophene Derivative nih.gov

| Precursor | Reaction Conditions | Product | Isolated Yield |

| Styryl-thiophene benzylamine (B48309) derivative | Toluene (~2.5 × 10⁻³ M), catalytic I₂, 10 UV lamps (365 nm), 2-4 h | Naphthothiophene benzylamine derivative | 65-78% |

Stille Coupling Reactions in Benzo[b]thieno[2,3-d]thiophene Synthesis

The Stille coupling reaction, a palladium-catalyzed cross-coupling of an organostannane with an organohalide, is a versatile method for creating carbon-carbon bonds. This reaction has been applied to the synthesis of derivatives of the benzo[b]thieno[2,3-d]thiophene ring system, which is an isomer of the benzo[b]naphtho[2,3-d]thiophene (B1196943) structure. mdpi.com

The synthesis of 2-substituted benzo[b]thieno[2,3-d]thiophene derivatives demonstrates the utility of this approach. The process begins with the stannylation of the parent benzo[b]thieno[2,3-d]thiophene. mdpi.com This is achieved by treating the heterocycle with n-butyllithium (n-BuLi) at low temperatures (-78 °C) in tetrahydrofuran (THF), followed by the addition of tributyltin chloride. This creates the key intermediate, benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane. mdpi.com

This organostannane is then coupled with a suitable aryl bromide, such as 2-bromodibenzo[b,d]thiophene, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The reaction is typically carried out in toluene at elevated temperatures (120 °C) for several hours under a nitrogen atmosphere to yield the desired coupled product. mdpi.com This strategy allows for the modular construction of complex molecules built upon the benzo[b]thieno[2,3-d]thiophene core. mdpi.comresearchgate.net

Multi-step Cyclization Procedures from Precursors

The synthesis of methyl-substituted benzo[b]naphtho[2,3-d]thiophenes has been reported through multi-step cyclization procedures. A common strategy involves the construction of a suitable precursor that can be cyclized to form the final thiophene (B33073) ring.

One established method for the synthesis of the parent benzo[b]naphtho[2,3-d]thiophene involves several steps starting from 2-aminobenzo[d]thiazole. This precursor is first converted to 2-(methylthio)aniline. Diazotization of the aniline (B41778) followed by iodination yields (2-iodophenyl)(methyl)sulfane. Oxidation of the sulfide (B99878) to a sulfoxide (B87167), 1-iodo-2-(methylsulfinyl)benzene, provides a key intermediate. Subsequent coupling with a suitable naphthalene (B1677914) derivative and final cyclization steps lead to the formation of the benzo[b]naphtho[2,3-d]thiophene core. documentsdelivered.com While this patented method is for the unsubstituted parent compound, it provides a general framework that could be adapted for the synthesis of the 2-methyl derivative by using appropriately substituted precursors.

For the direct synthesis of methyl-substituted derivatives, a more specific route has been described. The synthesis of various methyl-substituted benzo[b]naphtho[2,3-d]thiophenes, including the 2-methyl isomer, was reported by Campaigne, Ashby, and Osborn in 1969. While the detailed experimental procedures from this specific publication are not widely available, the general approaches of the time for constructing such polycyclic systems often involved either the cyclization of a pre-formed naphthyl-substituted benzothiophene (B83047) precursor or the annulation of a thiophene ring onto a substituted phenanthrene-like framework. These methods typically rely on classical organic reactions such as Friedel-Crafts acylations or alkylations, followed by cyclization reactions to form the thiophene ring.

Functionalization and Derivatization Strategies

Once the 2-methylbenzo[b]naphtho[2,3-d]thiophene core is synthesized, it can undergo various chemical transformations to introduce new functional groups or modify the existing structure. These reactions are crucial for developing derivatives with specific properties.

Oxidation Reactions: Formation of Sulfoxides and Sulfones

The sulfur atom in the thiophene ring of 2-methylbenzo[b]naphtho[2,3-d]thiophene is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. These oxidized derivatives are important for both synthetic manipulations and for studying the electronic properties of the molecule.

The oxidation of thiophenes and their benzo-fused analogues can be achieved using various oxidizing agents. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction typically proceeds sequentially, with the initial oxidation yielding the sulfoxide. The use of an excess of the oxidizing agent or more forcing reaction conditions can lead to the corresponding sulfone. The reactivity of the thiophene sulfur is influenced by the electron density of the ring system.

| Oxidizing Agent | Product | Reaction Conditions |

| m-CPBA (1 equivalent) | 2-methylbenzo[b]naphtho[2,3-d]thiophene-S-oxide | Controlled temperature |

| m-CPBA (>2 equivalents) | 2-methylbenzo[b]naphtho[2,3-d]thiophene-S,S-dioxide | Elevated temperature or longer reaction time |

The resulting sulfoxides are synthetically versatile intermediates. For instance, they can undergo cycloaddition reactions, which can be a pathway to further functionalized aromatic compounds.

Reduction Methodologies

Reduction of the benzo[b]naphtho[2,3-d]thiophene system can target either the sulfur-containing ring or the aromatic carbocyclic rings, depending on the reagents and reaction conditions employed.

A common method for the desulfurization of thiophene rings is treatment with Raney Nickel. This reaction typically results in the reductive cleavage of the carbon-sulfur bonds and saturation of the resulting carbon chain, effectively removing the thiophene ring and producing an alkyl-substituted biphenyl (B1667301) derivative. For 2-methylbenzo[b]naphtho[2,3-d]thiophene, this would lead to a complex mixture of partially and fully hydrogenated phenanthrene (B1679779) derivatives.

Alternatively, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under high pressure and temperature can be used to reduce the aromatic rings while potentially leaving the thiophene ring intact, although desulfurization can also occur under these conditions. The specific outcome would depend on the catalyst, solvent, temperature, and pressure used.

Electrophilic and Nucleophilic Substitution Reactions

The aromatic rings of 2-methylbenzo[b]naphtho[2,3-d]thiophene are susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. The regioselectivity of these reactions is influenced by the directing effects of the fused rings and the methyl group.

For the related benzo[b]thiophene system, electrophilic substitution preferentially occurs at the 2- and 3-positions of the thiophene ring. However, in 2-methylbenzo[b]naphtho[2,3-d]thiophene, the 2-position is already substituted. The electronic nature of the fused ring system and the directing effect of the methyl group will determine the position of further substitution. Nitration of the related 3-methyl-benzo[b]thiophen-2-carboxylic acid has been shown to occur at various positions on the benzene (B151609) ring, indicating that substitution on the carbocyclic part of the molecule is also possible. rsc.org

Nucleophilic aromatic substitution is less common for electron-rich aromatic systems like benzo[b]naphtho[2,3-d]thiophene unless the ring is activated by strongly electron-withdrawing groups. Halogenated derivatives of the parent compound could potentially undergo nucleophilic substitution under forcing conditions or with the use of transition metal catalysts.

Design and Synthesis of Bioisosteric Analogues (e.g., Quinone Derivatives)

The synthesis of quinone derivatives of benzo[b]naphthothiophenes is an area of interest due to the biological activity often associated with quinone structures. These compounds can be considered bioisosteric analogues of other polycyclic aromatic quinones.

The synthesis of benzo[b]thiophene-4,7-diones has been achieved through the reaction of mercaptoacetates with activated 1,4-benzoquinones. researchgate.net A similar strategy could potentially be applied to naphthoquinones to build the benzo[b]naphtho[2,3-d]thiophene-dione framework. Another approach involves the oxidative demethylation of dimethoxy-substituted benzo[b]naphthothiophenes.

Furthermore, Diels-Alder reactions can be a powerful tool for the construction of quinone systems. A suitably functionalized benzo[b]naphthothiophene could act as a dienophile or, if appropriately substituted, a diene, to participate in cycloaddition reactions that lead to quinone precursors.

Advanced Spectroscopic and Structural Characterization of Benzo B Naphthothiophenes

High-Resolution Structural Elucidation Techniques

High-resolution techniques are essential for determining the exact atomic arrangement and bonding within the molecule and its crystalline form.

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of a molecule in its crystalline state. For Benzo(b)naphtho(2,3-d)thiophene, 2-methyl-, an SC-XRD analysis would yield critical data regarding bond lengths, bond angles, and torsional angles, confirming the planar nature of the fused aromatic ring system and the geometry of the methyl group substituent.

While specific crystallographic data for the 2-methyl isomer is not available, studies on related derivatives, such as 6-(p-tolyl)benzo[b]naphtho[2,3-d]thiophene, have confirmed the essential planarity of the core benzo[b]naphtho[2,3-d]thiophene (B1196943) ring system. nih.govsonar.ch It is expected that the crystal structure of the 2-methyl derivative would similarly feature a largely planar aromatic backbone. The analysis would also reveal intermolecular interactions, such as π–π stacking or C–H⋯π interactions, which govern the packing of molecules in the crystal lattice. nih.govsonar.ch

Table 1: Expected Information from SC-XRD Analysis of Benzo(b)naphtho(2,3-d)thiophene, 2-methyl-

| Parameter | Expected Information |

| Unit Cell Dimensions | Provides the size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ). |

| Space Group | Defines the symmetry of the crystal lattice. |

| Molecular Geometry | Precise bond lengths (e.g., C-C, C-S, C-H) and bond angles, confirming the molecular structure. |

| Conformation | Shows the planarity of the fused aromatic system and the orientation of the methyl group. |

| Crystal Packing | Details intermolecular forces like π-π stacking and van der Waals interactions that influence solid-state properties. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For Benzo(b)naphtho(2,3-d)thiophene, 2-methyl-, ¹H and ¹³C NMR spectra would provide a detailed map of the carbon and hydrogen environments.

In the ¹H NMR spectrum, the protons on the fused aromatic rings are expected to appear as a series of doublets, triplets, and multiplets in the downfield region, typically between δ 7.0 and 9.0 ppm. The methyl group protons would appear as a distinct singlet in the upfield region, likely around δ 2.5 ppm. rsc.org

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the δ 120-140 ppm range, while the methyl carbon would produce a signal at a much higher field, around δ 21 ppm. rsc.org Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning each proton and carbon signal to its specific position on the molecular framework. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Benzo(b)naphtho(2,3-d)thiophene, 2-methyl-

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | ~ 2.5 (singlet) | ~ 21 |

| Aromatic (Ar-H) | ~ 7.0 - 9.0 (multiplets) | ~ 120 - 145 |

Electronic and Vibrational Spectroscopy

These spectroscopic methods probe the electronic energy levels and molecular vibrations, providing insight into the compound's conjugation, bonding, and functional groups.

UV-Visible absorption spectroscopy measures the electronic transitions within a molecule. Due to its extensive π-conjugated system, Benzo(b)naphtho(2,3-d)thiophene, 2-methyl- is expected to exhibit strong absorption bands in the ultraviolet (UV) region. The primary electronic transitions would be π → π* transitions. The absorption spectrum of related benzo[b]thieno[2,3-d]thiophene derivatives shows absorption maxima (λmax) in the 335-350 nm range in chloroform (B151607) solution. mdpi.com It is anticipated that Benzo(b)naphtho(2,3-d)thiophene, 2-methyl- would display a similar absorption profile, characterized by one or more strong absorption peaks indicative of its aromatic nature. The position and intensity of these peaks are sensitive to the solvent environment. biointerfaceresearch.com

FTIR and Raman spectroscopy are complementary techniques used to identify functional groups and probe the vibrational structure of a molecule. thermofisher.com The spectra for Benzo(b)naphtho(2,3-d)thiophene, 2-methyl- would be dominated by vibrations characteristic of its aromatic and methyl components.

Key expected vibrational modes include:

Aromatic C-H stretching: Weak to medium bands in the 3100–3000 cm⁻¹ region. iosrjournals.org

Aliphatic C-H stretching: Bands from the methyl group around 2950–2850 cm⁻¹.

Aromatic C=C stretching: A series of strong bands in the 1620–1450 cm⁻¹ region, which are characteristic of the fused ring system.

C-H bending: In-plane and out-of-plane bending vibrations for both aromatic and methyl protons, appearing in the 1400-600 cm⁻¹ fingerprint region.

C-S stretching: A weak band for the thiophene (B33073) C-S bond, typically found at lower wavenumbers.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic backbone, which are often weak in the FTIR spectrum. sapub.org

Table 3: Expected Key Vibrational Frequencies for Benzo(b)naphtho(2,3-d)thiophene, 2-methyl-

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | FTIR / Raman |

| Aliphatic C-H Stretch | 2950 - 2850 | FTIR / Raman |

| Aromatic C=C Stretch | 1620 - 1450 | FTIR / Raman |

| C-H Bending | 1400 - 600 | FTIR / Raman |

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula for Benzo(b)naphtho(2,3-d)thiophene, 2-methyl- is C₁₇H₁₂S. High-resolution mass spectrometry (HRMS) would confirm its exact molecular weight of 248.0660 g/mol . nist.govnist.gov

In an electron ionization (EI) mass spectrum, the most prominent peak would be the molecular ion (M⁺) at a mass-to-charge ratio (m/z) of 248. A characteristic fragmentation pattern for alkyl-substituted aromatic compounds is the cleavage of the benzylic bond. youtube.com This would result in the loss of a methyl radical (•CH₃, mass of 15) to form a stable cation [M-15]⁺. This fragment would be expected to appear at m/z 233 and would likely be a significant peak in the spectrum. The parent compound, Benzo(b)naphtho(2,3-d)thiophene, shows a molecular ion at m/z 234. nih.gov

Table 4: Predicted Mass Spectrometry Data for Benzo(b)naphtho(2,3-d)thiophene, 2-methyl-

| Ion Fragment | Predicted m/z | Description |

| [M]⁺ | 248 | Molecular ion |

| [M-CH₃]⁺ | 233 | Loss of a methyl radical from the molecular ion, a common fragmentation. |

Advanced X-ray Spectroscopy

Advanced X-ray spectroscopy techniques are indispensable for probing the elemental composition and electronic states of sulfur-containing organic molecules.

Sulfur 1s Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful tool for speciating organosulfur compounds by providing detailed information about the local electronic structure and bonding environment of the sulfur atom. researchgate.net The technique involves exciting a core-level electron (from the sulfur 1s orbital) to unoccupied molecular orbitals. The resulting absorption spectrum exhibits sharp pre-edge features corresponding to these transitions, which are highly sensitive to the chemical state and bonding of the sulfur atom. aip.org

For thiophenic compounds like the benzo[b]naphthothiophene family, the S 1s NEXAFS spectrum is typically dominated by an intense "white line" feature. researchgate.net This primary absorption peak is generally assigned to an overlap of transitions from the sulfur 1s core level to unoccupied π* and σ(S–C) molecular orbitals. researchgate.net In studies of the closely related isomer, benzo[b]naphtho[2,1-d]thiophene (B1197495), this intense transition is observed at approximately 2472.8 eV. researchgate.net Following the main white line, lower intensity, broader features at higher energies (e.g., ~2474.8 eV) and in the continuum region are also observed, which can be assigned to transitions to higher-energy σ orbitals and multiple scattering resonances. researchgate.net

To accurately assign the features observed in experimental NEXAFS spectra, they are often correlated with theoretical calculations. researchgate.net Ab initio methods, such as the Improved Virtual Orbital (IVO) and Δ(self-consistent field) (ΔSCF) approaches, are used to simulate the spectra and identify the specific character of the final state molecular orbitals. aip.org

In the analysis of benzo[b]naphtho[2,1-d]thiophene, a direct comparison between the experimental solid-phase spectrum and simulated spectra revealed that the ΔSCF calculations provided a better match than the IVO calculations. researchgate.net Computational models help to deconvolve the overlapping transitions within the main white line, distinguishing between contributions from S 1s → σ(S–C) and S 1s → π transitions. researchgate.net These theoretical models are crucial for a definitive interpretation of the spectral data, enabling a precise understanding of how the electronic structure is influenced by the molecular geometry and the extended aromatic system of the compound. aip.orgresearchgate.net

| Experimental Peak (eV) | Primary Assignment | Computational Model Support |

|---|---|---|

| ~2472.8 | Overlap of S 1s → σ(S–C) and S 1s → π transitions (White Line) | Δ(SCF) and IVO |

| ~2474.8 | Transition to higher-energy σ*(S–C) state | Δ(SCF) and IVO |

Sulfur 1s Near Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Electronic Structure and Bonding

Morphological and Thin-Film Characterization

The performance of benzo[b]naphthothiophene derivatives in electronic devices is critically dependent on the quality and microstructure of their thin films. Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) are key techniques used to characterize these films. rsc.orgmdpi.com

Atomic Force Microscopy (AFM) is used to visualize the surface topography of thin films at the nanoscale, providing critical insights into their morphology. mdpi.com For organic semiconductor films based on the related benzo[b]thieno[2,3-d]thiophene (BTT) core, AFM analysis reveals details about grain size, shape, and connectivity. mdpi.com For instance, AFM images can distinguish between films composed of small, rod-shaped grains with a high density of grain boundaries and those with larger, more interconnected crystalline domains. mdpi.com The surface morphology directly impacts charge transport, as numerous grain boundaries can act as traps for charge carriers. Therefore, achieving films with large, well-ordered grains and low surface roughness is a primary goal in device fabrication. rsc.org

X-ray Diffraction (XRD) is the principal technique for investigating the degree of crystallinity and molecular packing within thin films. rsc.org In a typical θ-2θ scan, the presence of sharp, intense diffraction peaks indicates a highly ordered, crystalline microstructure, whereas broad, weak signals suggest a more amorphous nature. mdpi.com

For derivatives of the benzo[b]thieno[2,3-d]thiophene (BTT) family, XRD profiles often show prominent primary diffraction peaks at low 2θ angles. mdpi.com The position of these peaks allows for the calculation of the out-of-plane d-spacing, which corresponds to the interlayer distance in the stacked molecular structure. mdpi.com By comparing this experimental d-spacing with the calculated molecular length of the compound, the orientation of the molecules relative to the substrate surface can be determined. A close match often indicates that the molecules are adopting a vertical or near-vertical arrangement on the film surface, a desirable orientation for efficient charge transport in field-effect transistors. mdpi.com The full width at half-maximum (FWHM) of the diffraction peaks can also provide an estimation of the crystalline grain size. mdpi.com

| Technique | Parameter Measured | Typical Findings and Significance |

|---|---|---|

| AFM | Surface Morphology (Grain Size, Roughness) | Reveals grain shape (e.g., rod-like, terraced layers) and boundaries. Larger grains and lower roughness are desirable for better device performance. |

| XRD | d-spacing (from 2θ peak position) | Indicates interlayer distance. Comparison with molecular length determines molecular orientation (e.g., vertical alignment). |

| XRD | Peak Intensity and FWHM | High intensity and small FWHM (e.g., <0.1°) suggest high crystallinity and large grain size. |

Following a comprehensive search for scientific literature concerning the chemical compound Benzo(b)naphtho(2,3-d)thiophene, 2-methyl- , it has been determined that specific research data required to populate the requested article outline is not available. The instructions demand a thorough and scientifically accurate article focusing solely on this specific compound, structured around a detailed computational chemistry outline. However, published studies containing the necessary data for each section could not be located.

The required topics included:

Density Functional Theory (DFT) Calculations

Frontier Molecular Orbital (FMO) Analysis

Prediction of Spectroscopic Properties (NEXAFS Simulations)

Analysis of Orbital Splittings

Molecular Dynamics Simulations

Crystal Structure Prediction

C-H...π and Offset π-π Interactions

While general information and computational studies exist for the broader class of benzonaphthothiophenes and related derivatives, the specific experimental and theoretical data for the 2-methyl substituted variant is not present in the available search results. For instance, detailed crystal structure analysis and interaction studies are available for an isomer, 6-(p-tolyl)benzo[b]naphtho[2,3-d]thiophene, but using this information would violate the strict requirement to focus exclusively on the specified compound. nih.govnih.gov

Without foundational data on the electronic structure, molecular orbitals, conformational analysis, and crystal packing of Benzo(b)naphtho(2,3-d)thiophene, 2-methyl- , it is not possible to generate the detailed and scientifically accurate article as requested.

Computational Chemistry and Theoretical Modeling of Benzo B Naphthothiophenes

Theoretical Characterization of Lattice Parameters and Bond Geometries

Computational chemistry and theoretical modeling serve as powerful tools for predicting and understanding the structural properties of complex organic molecules. For benzo[b]naphthothiophenes, these methods provide critical insights into the three-dimensional arrangement of atoms in a crystal lattice and the precise geometry of the molecule itself. Such theoretical characterizations are essential for predicting material properties and complementing experimental data from techniques like X-ray diffraction.

While specific theoretical studies detailing the lattice parameters and bond geometries of 2-methylbenzo[b]naphtho[2,3-d]thiophene are not extensively available in the reviewed scientific literature, the methodologies for such characterizations are well-established. Computational analyses on closely related benzo[b]naphthothiophene derivatives demonstrate a consistent approach to elucidating these structural features.

Theoretical investigations typically employ quantum chemical calculations, such as Density Functional Theory (DFT), to determine the most stable crystallographic and molecular structures. These calculations can predict the crystal system, space group, and the dimensions of the unit cell. For instance, studies on other substituted benzo[b]naphtho[2,3-d]thiophene (B1196943) compounds have identified monoclinic crystal systems. researchgate.net The lattice parameters, which define the size and shape of the unit cell, are a primary output of these simulations.

The table below outlines the lattice parameters that are typically characterized in theoretical studies of such crystalline solids.

Interactive Data Table: Standard Lattice Parameters Note: Specific calculated values for 2-methylbenzo[b]naphtho[2,3-d]thiophene are not available in the cited literature. The table describes the parameters that would be determined in such a study.

| Parameter | Description |

|---|---|

| a | The length of the unit cell along the a-axis (in Ångströms, Å). |

| b | The length of the unit cell along the b-axis (in Ångströms, Å). |

| c | The length of the unit cell along the c-axis (in Ångströms, Å). |

| α | The angle between the b and c axes (in degrees, °). |

| β | The angle between the a and c axes (in degrees, °). |

| γ | The angle between the a and b axes (in degrees, °). |

Beyond the crystal structure, theoretical modeling provides a detailed picture of the molecule's bond geometry. These calculations optimize the molecular structure to find its lowest energy conformation, yielding precise data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the planarity of the fused aromatic rings and the orientation of substituent groups.

The table below details the key bond geometry parameters that are typically calculated.

Interactive Data Table: Key Bond Geometry Parameters Note: Specific calculated values for 2-methylbenzo[b]naphtho[2,3-d]thiophene are not available in the cited literature. The table describes the parameters that would be determined.

| Parameter | Description |

|---|---|

| C-C Bond Lengths | The distances between adjacent carbon atoms in the aromatic rings (in Å). |

| C-S Bond Lengths | The distances between the carbon and sulfur atoms in the thiophene (B33073) ring (in Å). |

| C-H Bond Lengths | The distances between carbon and hydrogen atoms (in Å). |

| C-C-C Bond Angles | The angles formed by three consecutive carbon atoms in the rings (in °). |

| C-S-C Bond Angle | The angle within the thiophene ring involving the sulfur atom (in °). |

Lack of Specific Research Data Precludes a Detailed Analysis of 2-Methylbenzo(b)naphtho(2,3-d)thiophene in Advanced Materials

The investigation into the applications of BNT and its derivatives in areas such as Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs) is an active area of materials science. Research in this field typically involves the synthesis of the compound, followed by a detailed characterization of its electronic and photophysical properties. For OFETs, key metrics such as charge carrier mobility, on/off current ratio, and the influence of the material's molecular structure on the thin-film microstructure are crucial for evaluating performance. Similarly, for OLEDs, properties like fluorescence, phosphorescence, quantum yields, and the ability to tailor the optical and electrical characteristics for efficient device integration are paramount.

Despite the interest in the broader class of thiophene-based fused-ring aromatic compounds for their semiconducting properties, specific studies detailing these parameters for Benzo(b)naphtho(2,3-d)thiophene, 2-methyl- could not be located. Scientific publications that focus on the systematic study of substituted BNTs and their structure-property relationships would be necessary to provide the specific data points required for a detailed article on this particular compound. Without such dedicated research, any discussion on its performance in OFETs and OLEDs would be speculative and fall outside the bounds of established scientific findings.

Therefore, due to the absence of specific research findings and performance data, it is not possible to provide a detailed and scientifically accurate article on the applications of Benzo(b)naphtho(2,3-d)thiophene, 2-methyl- in advanced materials and optoelectronics as per the requested outline.

Applications in Advanced Materials and Optoelectronics

Solar Cells and Photovoltaic Applications

There is no available research data on the use of Benzo(b)naphtho(2,3-d)thiophene, 2-methyl- in solar cells or any photovoltaic applications. The exploration of its potential as a donor or acceptor material in organic photovoltaic (OPV) devices has not been reported. Consequently, key performance indicators such as power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) for devices employing this specific compound are unknown.

While related benzo- and naphtho-thiophene derivatives have been investigated as components of organic semiconductors in solar cells, these findings cannot be directly extrapolated to the 2-methyl isomer of Benzo(b)naphtho(2,3-d)thiophene.

Catalysis and Sensor Development

There is no published research on the application of Benzo(b)naphtho(2,3-d)thiophene, 2-methyl- in the fields of catalysis or chemical sensor development. Its potential as a catalyst, a ligand for catalytic metal centers, or as a sensing material for the detection of specific analytes has not been explored.

Analytical and Environmental Chemistry Applications of Benzo B Naphthothiophenes

Geochemical Source Tracing and Migration Studies

The distribution and relative abundance of BNT isomers in petroleum and sedimentary rocks provide crucial information for geochemical source tracing and migration studies. These compounds are relatively resistant to biodegradation and their distribution is influenced by thermal maturity and migration processes.

Benzo[b]naphthothiophenes are utilized as molecular indicators in petroleum geochemistry to trace the migration pathways of oil. These sulfur-containing heterocyclic aromatic compounds are present in crude oils and sedimentary rock extracts. Due to the electronegativity of the sulfur atom, BNTs can form hydrogen bonds with the surrounding carrier beds, leading to fractionation during secondary oil migration. This allows researchers to use the relative concentrations of different BNT isomers to understand the filling pathways of oil reservoirs. The three main isomers of interest in these studies are benzo[b]naphtho[2,1-d]thiophene (B1197495), benzo[b]naphtho[1,2-d]thiophene, and benzo[b]naphtho[2,3-d]thiophene (B1196943).

The utility of BNTs as migration tracers is analogous to that of nitrogen-containing compounds like benzocarbazoles. The subtle differences in polarity and shape between the BNT isomers cause them to interact differently with the rock matrix during migration, leading to a change in their relative ratios with increasing migration distance.

The ratios of different BNT isomers are employed in oil fingerprinting to correlate oils with their source rocks and to assess their thermal maturity. The thermodynamic stability of the BNT isomers varies, with the relative abundance of the more stable isomers increasing with thermal stress. Quantum chemical computations have shown the stability sequence of the main isomers to be: benzo[b]naphtho[2,1-d]thiophene > benzo[b]naphtho[2,3-d]thiophene > benzo[b]naphtho[1,2-d]thiophene.

This differential stability is the basis for using isomer ratios as maturity indicators. For instance, an increase in the ratio of the more stable benzo[b]naphtho[2,1-d]thiophene to the less stable isomers can indicate a higher level of thermal maturity of the source rock. These isomer ratios, in conjunction with other geochemical parameters, provide a robust tool for oil-to-source correlation and for reconstructing the thermal history of a sedimentary basin.

Advanced Analytical Detection Methods

The detection and quantification of specific BNT isomers in complex environmental samples, such as sediments, require highly sensitive and selective analytical techniques. Room-temperature phosphorimetry is one such method that has been successfully applied to the analysis of these compounds.

Room-temperature phosphorimetry (RTP) is a highly sensitive and selective luminescence technique used for the determination of trace amounts of organic compounds. This method has been successfully employed for the selective determination of benzo[b]naphtho[2,3-d]thiophene in sediment samples. The technique relies on the measurement of the phosphorescence emission from an analyte adsorbed on a solid substrate, which immobilizes the molecule and minimizes non-radiative deactivation of the excited triplet state.

For benzo[b]naphtho[2,3-d]thiophene, the analysis is performed by adsorbing the analyte onto filter paper. In the absence of any enhancing agents, a weak native phosphorescence is observed. The selectivity of RTP can be significantly improved through the use of heavy atoms, which selectively enhance the phosphorescence of the target analyte.

The sensitivity of RTP for the determination of benzo[b]naphtho[2,3-d]thiophene can be significantly enhanced by the external heavy-atom effect (HAE). This effect increases the rate of intersystem crossing from the excited singlet state to the excited triplet state and also enhances the rate of phosphorescence emission.

In the case of benzo[b]naphtho[2,3-d]thiophene, various heavy atom salts have been tested to find a suitable phosphorescence enhancer. Thallium(I) and lead(II) have been identified as the most effective heavy atom enhancers, with their effects being further amplified by the presence of the surfactant sodium dodecyl sulfate (B86663) (SDS). The use of these heavy atoms leads to a significant increase in the phosphorescence signal, thereby lowering the limits of detection and quantification.

The selective nature of the heavy-atom effect makes solid-surface room-temperature phosphorimetry (SSRTP) a powerful tool for the analysis of specific sulfur-containing polycyclic aromatic hydrocarbons in complex environmental matrices where numerous other aromatic compounds may be present. Research has shown that the method is selective for benzo[b]naphtho[2,3-d]thiophene in the presence of other polycyclic aromatic hydrocarbons such as pyrene, chrysene, carbazole, 7,9-dimethylbenz[c]acridine, and dibenzothiophene.

Data Tables

Table 1: Phosphorescence Characteristics of Benzo[b]naphtho[2,3-d]thiophene with Different Heavy Atom Enhancers

| Heavy Atom Salt | Net Phosphorescence (Arbitrary Units) | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| None | 69 | 274 | 562 |

| Lead(II) Nitrate | 110.4 | 280 | 562 |

| Silver(I) Nitrate | 158.7 | 275 | 562 |

| Thallium(I) Nitrate | 282.9 | 275 | 562 |

| Mercury(II) Chloride | Signal Quenched | - | - |

| Sodium Iodide | No Enhancement | - | - |

Data sourced from Cardoso & Aucélio (2006)

Table 2: Analytical Figures of Merit for the Determination of Benzo[b]naphtho[2,3-d]thiophene using RTP with Heavy Atom Enhancement

| Heavy Atom Enhancer | Limit of Detection (ng) | Limit of Quantification (ng) |

| Thallium(I) | 0.6 | 2.0 |

| Lead(II) | 3.2 | 10.7 |

Data sourced from Cardoso & Aucélio (2006)

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes for Diverse Substitutions

The functionalization of the benzo(b)naphtho(2,3-d)thiophene core is crucial for tuning its properties. Future research will focus on developing more efficient and versatile synthetic methodologies to introduce a wide array of substituents at various positions on the aromatic framework. Current synthetic strategies for related benzo[b]thiophene systems often involve multi-step processes. nih.gov For instance, the Fiesselmann thiophene (B33073) synthesis has been successfully employed to create 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes. nih.gov This approach involves the Friedel-Crafts acylation of arenes with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides, followed by cyclization reactions. nih.gov

Future synthetic efforts will likely target:

Late-stage functionalization: Developing methods like C-H activation to directly introduce functional groups onto the pre-formed 2-methylbenzo(b)naphtho(2,3-d)thiophene scaffold. This would provide a more atom-economical and efficient route to a library of derivatives.

Cross-coupling reactions: Expanding the use of palladium, copper, or ruthenium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to attach diverse aryl, alkyl, and amino groups. nih.govmdpi.com Ruthenium(II)-catalyzed annulation has already shown promise for constructing related benzo[b]thiophene-1,1-dioxides. nih.gov

Flow chemistry: Implementing continuous flow synthesis to improve reaction efficiency, scalability, and safety, enabling the rapid production of various substituted derivatives for screening and application testing.

These advanced synthetic routes will be instrumental in creating a diverse portfolio of materials derived from 2-methylbenzo(b)naphtho(2,3-d)thiophene, each with unique characteristics.

Exploration of Structure-Property Relationships for Tunable Electronic and Optical Characteristics

A deep understanding of how molecular structure influences material properties is fundamental to designing next-generation organic electronics. For 2-methylbenzo(b)naphtho(2,3-d)thiophene, the position and nature of substituents can dramatically alter its electronic and photophysical behavior. The parent benzo(b)naphtho(2,3-d)thiophene is a four-ring PASH with a molecular mass of 234 Da. nih.gov The introduction of a methyl group and other functional groups can modulate its frontier molecular orbital (HOMO/LUMO) energy levels, absorption and emission spectra, and charge carrier mobility.

Key research trends in this area include:

Systematic functionalization: Synthesizing a series of derivatives where electron-donating and electron-withdrawing groups are systematically placed at different positions. This allows for a comprehensive study of their impact on the material's optoelectronic properties. For example, introducing additional alkyl-thiophene cores has been shown to influence the performance of organic thin-film transistors (OTFTs). rsc.org

π-Conjugation extension: Investigating the effects of extending the π-conjugated system by fusing additional aromatic rings. This strategy is known to cause a red-shift in absorption and emission spectra, which is desirable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov

Solid-state packing: Analyzing the crystal packing of different derivatives using techniques like X-ray diffraction. The intermolecular interactions in the solid state are critical for efficient charge transport in organic semiconductors. researchgate.net

The data gathered from these studies will enable the creation of materials with precisely controlled bandgaps, high fluorescence quantum yields, and excellent charge transport characteristics.

| Derivative Class | Potential Substituent (R) | Expected Impact on Properties | Potential Application |

| Electron-Donating | -OCH3, -N(Aryl)2 | Raise HOMO level, Red-shift absorption/emission | Hole-transport layers in OLEDs/OPVs |

| Electron-Withdrawing | -CN, -CF3, -C(O)R | Lower LUMO level, Enhance electron affinity | Electron-transport layers in OLEDs/OPVs |

| Extended π-System | Fused Aromatic Rings | Narrow bandgap, Increased charge mobility | Active layer in organic solar cells |

| Solubilizing Groups | Long Alkyl Chains | Improve solution processability | Printable electronics |

Integration into Hybrid Organic-Inorganic Materials

The synergy between organic and inorganic components can lead to hybrid materials with unprecedented properties and functionalities. researchgate.netfrontiersin.org Integrating 2-methylbenzo(b)naphtho(2,3-d)thiophene derivatives into hybrid systems is a promising avenue for creating advanced materials for various applications.

Emerging trends in this domain involve:

Functionalized surfaces: Grafting the organic molecule onto the surface of inorganic nanoparticles (e.g., TiO2, ZnO, quantum dots) to create hybrid photosensitizers for applications in photocatalysis or solar cells. The organic component acts as a light-harvesting antenna, while the inorganic part facilitates charge separation and transport.

Metal-Organic Frameworks (MOFs): Using functionalized derivatives as organic linkers in the synthesis of MOFs. This could lead to porous materials with unique electronic properties, suitable for applications in chemical sensing, gas storage, and heterogeneous catalysis.

Perovskite solar cells: Incorporating layers of 2-methylbenzo(b)naphtho(2,3-d)thiophene derivatives as hole-transporting or passivating layers in perovskite solar cells to enhance their efficiency and long-term stability.

These hybrid materials combine the processability and tunable electronic properties of the organic component with the stability and functionality of the inorganic scaffold. frontiersin.org

Advanced Computational Design for Predictive Material Science

Computational chemistry and materials science are becoming indispensable tools for accelerating the discovery and design of new materials. Density Functional Theory (DFT) and other computational methods can predict the geometric, electronic, and optical properties of molecules before they are synthesized, saving significant time and resources. researchgate.net

Future computational work on 2-methylbenzo(b)naphtho(2,3-d)thiophene will likely focus on:

High-throughput screening: Creating virtual libraries of derivatives and using computational methods to screen for candidates with desired properties, such as optimal energy levels for a specific application.

Modeling of intermolecular interactions: Simulating the solid-state packing of different derivatives to predict their charge transport properties. This is crucial for designing high-mobility organic semiconductors.

Excited-state calculations: Using time-dependent DFT (TD-DFT) to predict the absorption and emission spectra of new derivatives, guiding the design of materials for OLEDs and other photophysical applications.

Device modeling: Simulating the performance of entire electronic devices incorporating these new materials to optimize the device architecture and material selection.

The integration of advanced computational design with experimental synthesis and characterization will create a powerful feedback loop for the rational design of high-performance materials based on the 2-methylbenzo(b)naphtho(2,3-d)thiophene scaffold.

| Computational Method | Predicted Property | Relevance to Application |

| Density Functional Theory (DFT) | HOMO/LUMO energy levels, electron density | Predicting charge injection/transport properties for transistors and solar cells |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra | Designing materials for OLEDs, sensors, and photodetectors |

| Molecular Dynamics (MD) | Solid-state packing, morphology | Predicting charge mobility in thin films |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Properties in complex environments | Modeling behavior in hybrid materials or biological systems |

Q & A

Q. What are the established synthetic routes for Benzo(b)naphtho(2,3-d)thiophene, 2-methyl-?

The synthesis typically involves multi-step organic reactions. For example, derivatives of this compound class are synthesized via cyclization of precursors such as substituted thiophenes and aromatic hydrocarbons. A common approach includes:

- Step 1 : Functionalization of thiophene rings with methyl groups using Friedel-Crafts alkylation.

- Step 2 : Fusion of benzene and naphthalene rings via palladium-catalyzed cross-coupling reactions.

- Step 3 : Final purification via column chromatography using silica gel and non-polar solvents.

Key intermediates should be characterized using NMR and mass spectrometry to confirm regioselectivity .

Q. How is the molecular structure of this compound validated experimentally?

Structural validation employs:

- X-ray crystallography : Resolves bond lengths and angles in the fused-ring system.

- Mass spectrometry (MS) : Confirms molecular weight (e.g., 248.3 g/mol for the 4-methyl analog) and fragmentation patterns .

- UV-Vis spectroscopy : Identifies π-π* transitions in the conjugated system (~300–400 nm range) .

Q. What are the key physicochemical properties relevant to laboratory handling?

Critical properties include:

Advanced Research Questions

Q. How do electronic properties of this compound compare to other thiophene derivatives in organic electronics?

The fused-ring system enhances charge carrier mobility due to extended conjugation. Key comparisons:

- HOMO-LUMO Gap : Calculated at ~3.1 eV via DFT, narrower than simpler thiophenes (e.g., benzothiophene: ~4.2 eV), enabling better charge transport in organic field-effect transistors (OFETs) .

- Thin-Film Stability : Strong π-π stacking (interplanar distance ~3.4 Å) improves film morphology in devices .

Contrast with dibenzothiophene derivatives, which exhibit lower thermal stability under device operating conditions .

Q. What experimental designs are used to study its metabolic pathways in biological systems?

Metabolism studies employ:

Q. How can researchers resolve contradictions in reported genotoxicity data?

Discrepancies in mutagenicity assays (e.g., conflicting results in S. typhimurium TA100) are addressed by:

- Protocol standardization : Use pre-incubation methods with metabolic activation (e.g., S9 liver fraction) to mimic in vivo conditions .

- Dose-response analysis : Test sub-micromolar concentrations to avoid cytotoxicity masking mutagenic effects .

- Comparative studies : Benchmark against structurally similar compounds (e.g., benzo[a]pyrene) to identify structure-activity relationships .

Q. What advanced analytical techniques are recommended for quantifying trace impurities?

For purity assessment:

- High-resolution LC-MS : ZE5 chromatographic columns (0.25 mm diameter) with MS9 detection achieve ppm-level sensitivity .

- Gas chromatography (GC) : Paired with NIST reference databases (e.g., SRM 717a) for retention index matching .

- Isotopic labeling : Deuterated analogs (e.g., 2-methyl-d3) as internal standards to correct for matrix effects .

Methodological Guidance

Q. How to optimize its integration into organic photovoltaic (OPV) devices?

- Blend ratio optimization : Ternary systems with PC71BM and PTB7-Th achieve PCE >10% via spin-coating (1500 rpm, 30 sec) .

- Annealing protocols : Thermal annealing at 120°C for 10 min enhances crystallinity and reduces recombination .

- Interface engineering : MoO3 hole-transport layers improve charge extraction efficiency by ~15% .

Q. What strategies mitigate challenges in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.